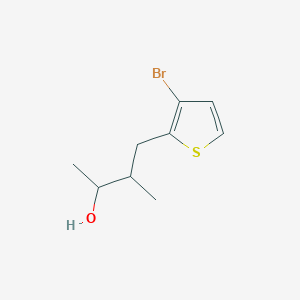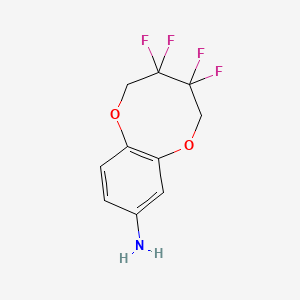
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxin ring fused with an amine group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate amine precursors under controlled conditions. One common method includes the use of lithium hydride as a base in N,N-dimethylformamide (DMF) solvent . The reaction conditions often require maintaining a specific temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The process may also include purification steps such as recrystallization and chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group allows for nucleophilic substitution reactions, where the amine can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of enzymes like acetylcholinesterase, thereby preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Shares the benzodioxin ring but differs in the amine group structure.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Contains a sulfonamide group, making it a potent antibacterial agent.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride is unique due to its specific amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C12H18ClNO2 |
|---|---|
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,8-13)9-3-4-10-11(7-9)15-6-5-14-10;/h3-4,7H,5-6,8,13H2,1-2H3;1H |
InChI-Schlüssel |
UYCASYHQEDPXTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)C1=CC2=C(C=C1)OCCO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride](/img/structure/B13579071.png)

![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)


![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)


![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)
